

Addressing variability in Ro 31-8830 experimental outcomes

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Compound of Interest

Compound Name: Ro 31-8830

Cat. No.: B1680676

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Technical Support Center: Ro 31-8830

Welcome to the technical support center for **Ro 31-8830**. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes when working with this potent and selective Protein Kinase C (PKC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **Ro 31-8830** and what is its primary mechanism of action?

A1: **Ro 31-8830** is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC). [1][2][3][4] It belongs to the bisindolylmaleimide class of compounds and is a derivative of the non-selective protein kinase inhibitor, staurosporine.[5] Its primary mechanism of action is as an ATP-competitive inhibitor at the catalytic domain of PKC isozymes.[5][6][7]

Q2: Which PKC isoforms are inhibited by **Ro 31-8830**?

A2: **Ro 31-8830** is a broad-spectrum PKC inhibitor, showing high affinity for multiple isoforms. It is a potent inhibitor of conventional PKC isozymes (α , β I, β II, γ) and novel PKC isozymes (δ , ϵ , η , θ).[8]

Q3: What are the common experimental applications of **Ro 31-8830**?

A3: **Ro 31-8830** is widely used in cell biology and pharmacology to investigate the role of PKC in various signaling pathways. Common applications include studying T-cell activation, cell proliferation and differentiation, apoptosis, and inflammatory responses.^{[9][10]} It has also been investigated for its potential therapeutic effects, including anti-inflammatory activity and its role in hair growth.^{[4][9][11]}

Q4: What are the known off-target effects of **Ro 31-8830**?

A4: As a member of the bisindolylmaleimide family, **Ro 31-8830** may exhibit off-target effects. One notable off-target is the 90 kDa ribosomal S6 kinase (p90RSK), which can be inhibited by some bisindolylmaleimides with a potency comparable to their inhibition of PKC.^[12] It is crucial to consider and, if possible, control for these off-target effects in your experiments.

Q5: How should I store and handle **Ro 31-8830**?

A5: **Ro 31-8830** is typically supplied as a solid. For long-term storage, it is recommended to store it at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be considered, and fresh dilutions in aqueous buffers should be prepared for each experiment.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent or no inhibition of PKC activity	1. Compound Degradation: Ro 31-8830 may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.	Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light.
2. Incorrect Concentration: The final concentration of Ro 31-8830 in the assay may be too low to effectively inhibit PKC.	Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental system.	
3. High ATP Concentration in Assay: As an ATP-competitive inhibitor, the effectiveness of Ro 31-8830 can be reduced by high intracellular or in-vitro ATP concentrations.[6]	If possible, measure and consider the ATP concentration in your assay. Be aware that in vitro IC50 values may not directly translate to cellular assays with millimolar ATP concentrations.[6]	
4. Cell Type Specificity: The expression levels and subcellular localization of PKC isoforms can vary between cell types, affecting the observed potency of the inhibitor.	Characterize the PKC isoform expression profile in your cell line. The IC50 and EC50 values can differ significantly between isolated enzymes and whole-cell assays.[1][2]	
High background signal or non-specific effects	1. Off-Target Effects: The observed phenotype may be due to the inhibition of other kinases, such as p90RSK, rather than PKC.[12]	Use a structurally unrelated PKC inhibitor as a control. If possible, use a more specific inhibitor for the PKC isoform of interest. Consider RNAi-mediated knockdown of your target PKC to validate the phenotype.

2. Solvent Effects: The solvent used to dissolve Ro 31-8830 (e.g., DMSO) may have cytotoxic or other non-specific effects at higher concentrations.	Include a vehicle control (solvent only) in all experiments. Ensure the final solvent concentration is consistent across all experimental conditions and is below the threshold for non-specific effects (typically <0.5%).	
Variability between experimental repeats	1. Cell Passage Number and Health: Changes in cell characteristics with increasing passage number or suboptimal cell health can lead to inconsistent responses.	Use cells within a defined low passage number range. Regularly monitor cell health and viability.
2. Inconsistent Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can contribute to variability.	Standardize all assay parameters and document them meticulously. Use a positive control (e.g., a known PKC activator like PMA) to monitor assay performance.	
3. Compound Solubility: Ro 31-8830 may precipitate out of solution in aqueous media, leading to a lower effective concentration.	Visually inspect for precipitation after dilution in aqueous buffers. Consider using a carrier protein like BSA to improve solubility.	

Data Presentation

In Vitro and Cellular Potency of Ro 31-8830

Parameter	Target/System	Value	Reference
IC50	Isolated brain PKC	8-80 nM	[1][2]
IC50	PKC α	9 nM	[13]
IC50	PKC β I	28 nM	[13]
IC50	PKC β II	31 nM	[13]
IC50	PKC γ	37 nM	[13]
IC50	PKC ϵ	108 nM	[13]
IC50	PKC-mediated protein phosphorylation in platelets	0.25-4.4 μ M	[1][2]
EC50	Increase in mouse hair follicle DNA synthesis	1-4 μ M	[1][2]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions, including substrate and ATP concentrations.

Experimental Protocols

General Protocol for In Vitro PKC Inhibition Assay

This protocol is a generalized procedure based on common kinase assay principles. Specific details may need to be optimized for your particular PKC isoform and substrate.

Materials:

- Purified active PKC enzyme
- PKC-specific peptide substrate
- **Ro 31-8830**

- Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP or fluorescently labeled ATP analog
- P81 phosphocellulose paper or other suitable capture method
- Scintillation counter or fluorescence plate reader

Procedure:

- Prepare serial dilutions of **Ro 31-8830** in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
- In a microcentrifuge tube or 96-well plate, combine the purified PKC enzyme, the specific peptide substrate, and the diluted **Ro 31-8830** or vehicle control.
- Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding [γ -³²P]ATP (or fluorescent ATP analog).
- Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid or EDTA).
- Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays, read the plate on a suitable plate reader.
- Calculate the percentage of inhibition for each concentration of **Ro 31-8830** and determine the IC₅₀ value.

Protocol for T-Cell Activation Inhibition Assay

This protocol outlines a general method to assess the effect of **Ro 31-8830** on T-cell activation.

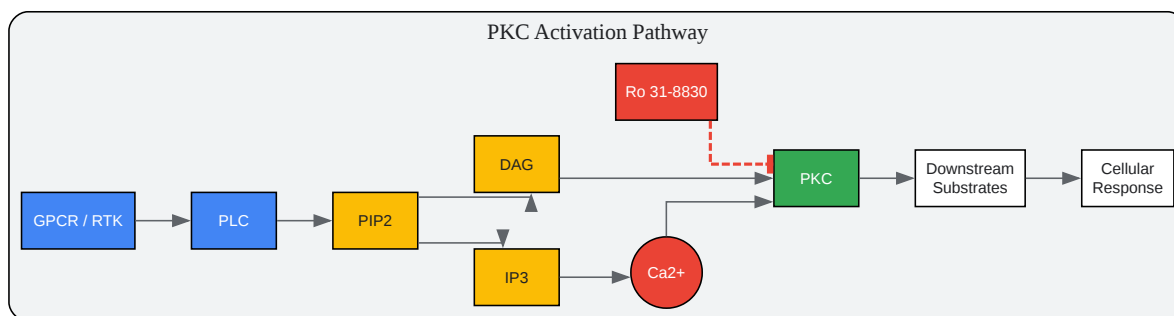
Materials:

- Isolated primary T-cells or a T-cell line (e.g., Jurkat)
- T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
- **Ro 31-8830**
- Complete cell culture medium
- Flow cytometer
- Antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25)
- Cell viability dye

Procedure:

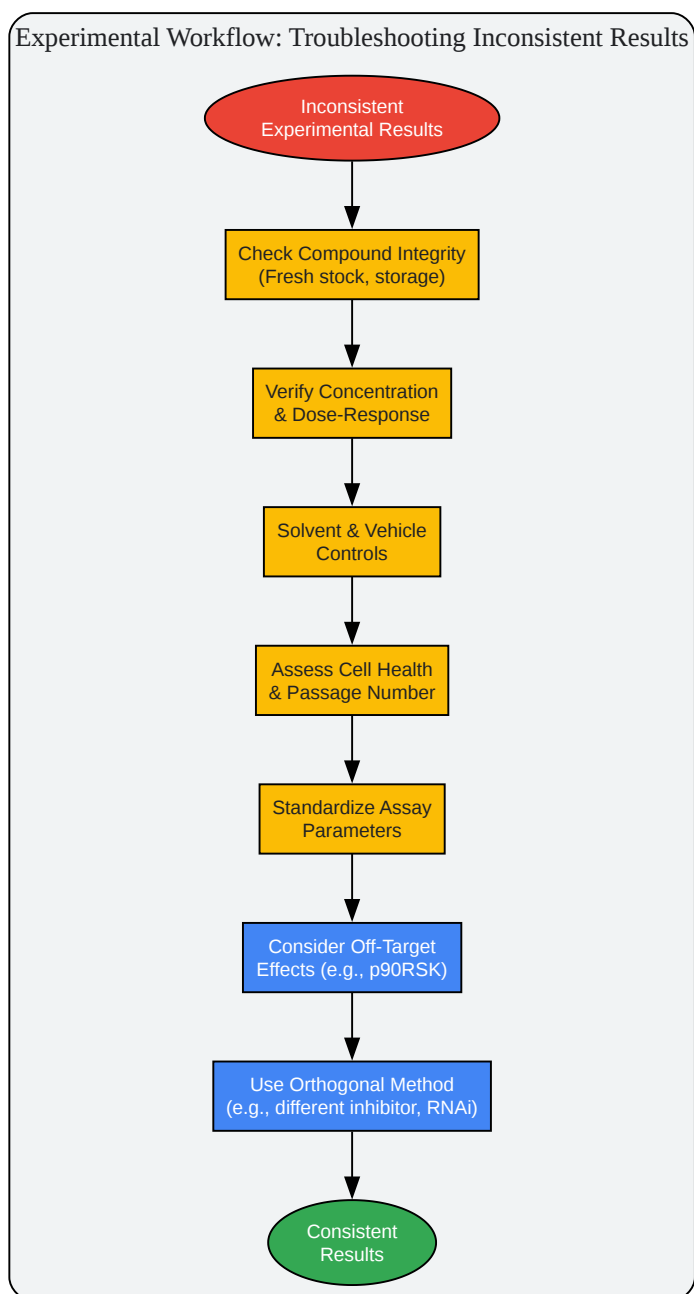
- Plate the T-cells in a 96-well plate at a suitable density.
- Pre-treat the cells with various concentrations of **Ro 31-8830** or a vehicle control for 1-2 hours.
- Stimulate the T-cells with the chosen activation stimulus. Include an unstimulated control.
- Incubate the cells for the desired time period (e.g., 24-48 hours).
- Harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and a viability dye.
- Analyze the cells by flow cytometry to determine the percentage of activated T-cells (positive for activation markers) in the live cell population.
- Quantify the dose-dependent inhibition of T-cell activation by **Ro 31-8830**.

Mandatory Visualizations



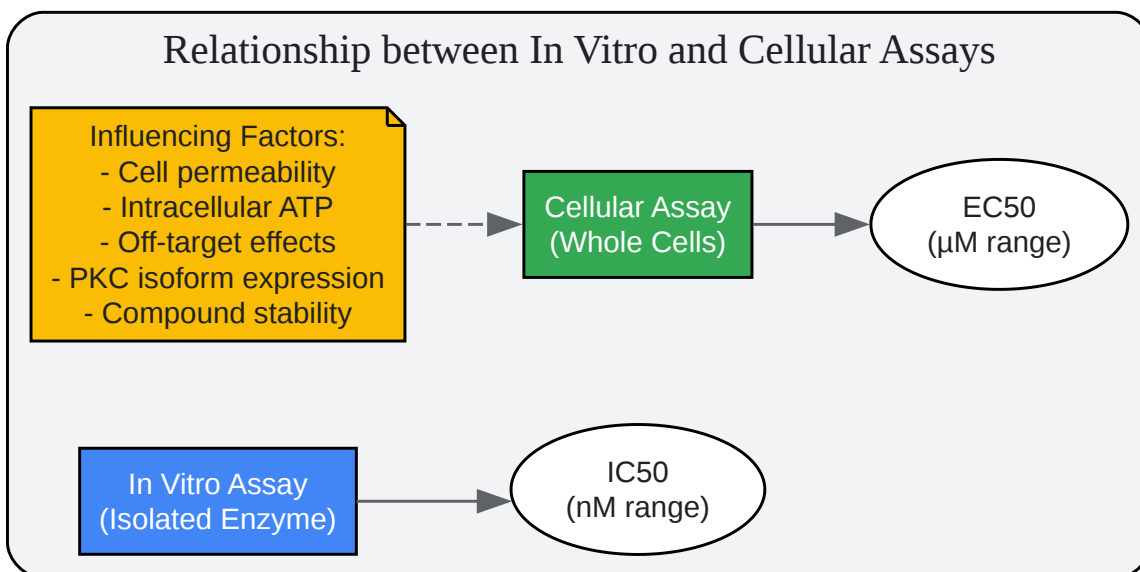
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Caption: Simplified PKC signaling pathway and the inhibitory action of **Ro 31-8830**.



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Caption: A logical workflow for troubleshooting variability in **Ro 31-8830** experiments.



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Caption: Factors influencing the difference between in vitro and cellular assay outcomes.

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